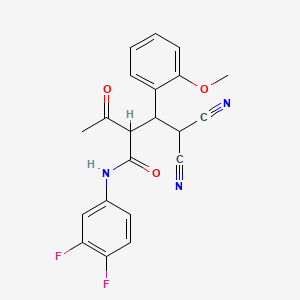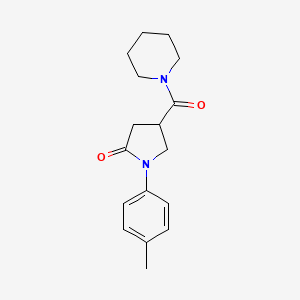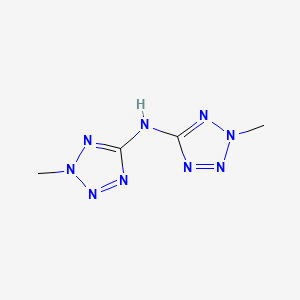
N-(3,4-dichlorophenyl)-N'-(3-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N'-(3-methoxybenzyl)urea (DCMU) is a herbicide that is widely used in agricultural practices to control weed growth. It is also known as diuron and is classified as a substituted urea herbicide. DCMU is a white, crystalline solid that is sparingly soluble in water. It is an effective herbicide that is used to control weeds in crops such as cotton, sugarcane, and citrus fruits.
作用机制
DCMU works by inhibiting photosynthesis in plants and algae. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By binding to the D1 protein, DCMU blocks the transfer of electrons from the water-splitting complex to the photosystem II complex, which leads to a disruption of the photosynthetic process.
Biochemical and Physiological Effects:
DCMU has been found to have several biochemical and physiological effects on plants and algae. It inhibits the production of ATP and NADPH, which are essential for the energy requirements of photosynthesis. DCMU also disrupts the electron transport chain, leading to a buildup of reactive oxygen species, which can cause oxidative damage to cells.
实验室实验的优点和局限性
DCMU is a widely used herbicide that has been extensively studied for its herbicidal properties. It is a useful tool for researchers studying photosynthesis and the effects of herbicides on plant and algal growth. However, DCMU has limitations in lab experiments as it can be toxic to some organisms at high concentrations. It is important to use caution when handling DCMU and to follow proper safety protocols.
未来方向
There are several future directions for research on DCMU. One area of research is the development of new herbicides that are more effective and less toxic than DCMU. Another area of research is the use of DCMU in algae control. DCMU has been found to be effective in reducing algal growth, and further research could lead to the development of new methods for controlling algal blooms. Additionally, research could focus on the effects of DCMU on non-target organisms and the environment, as well as the development of new methods for monitoring DCMU levels in the environment.
合成方法
DCMU is synthesized by reacting 3,4-dichloroaniline with 3-methoxybenzyl isocyanate in the presence of a base. The resulting product is then treated with phosgene to form DCMU. The synthesis of DCMU is a complex process that involves several steps and requires skilled personnel to carry out.
科学研究应用
DCMU has been extensively studied for its herbicidal properties. It is used to control weed growth in a variety of crops and has been found to be effective in reducing weed populations. DCMU has also been studied for its potential use in algae control. It has been found to inhibit photosynthesis in algae, leading to a reduction in algal growth.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(3-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-21-12-4-2-3-10(7-12)9-18-15(20)19-11-5-6-13(16)14(17)8-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYTYFLLLMWANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)
![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B5210048.png)
![8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
![9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)


![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)
![6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5210127.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)
